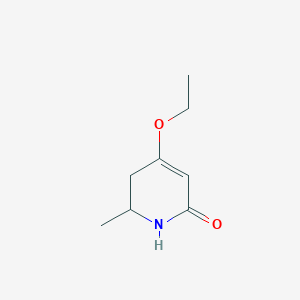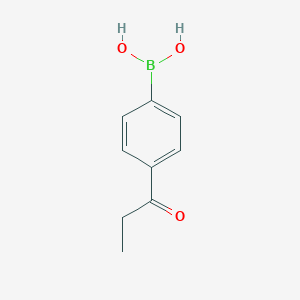
(4-Propionylphenyl)boronic acid
概要
説明
Synthesis Analysis
The synthesis of boronic acids often involves the conversion of aryl halides to boronic acids using various boron sources. A general approach for the synthesis of (4-Propionylphenyl)boronic acid might involve a palladium-catalyzed cross-coupling reaction of a suitable aryl halide precursor with a boron compound. For instance, heterocyclic boronic acids can be synthesized through reactions that might share similarities with the synthesis of (4-Propionylphenyl)boronic acid, highlighting the challenges and strategies in their production due to the reactivity of the boron atom and the need for specific functional group tolerance (Tyrrell & Brookes, 2003).
Molecular Structure Analysis
The molecular structure of (4-Propionylphenyl)boronic acid, like other boronic acids, features a trivalent boron atom bonded to two hydroxyl groups and an organic moiety — in this case, a propionylphenyl group. The sp2 hybridization of the boron atom results in a trigonal planar geometry around it. X-ray crystallography studies on similar compounds offer insights into their crystal packing and the interactions that stabilize their structures in the solid state (Zhang et al., 2017).
Chemical Reactions and Properties
Boronic acids participate in a variety of chemical reactions, leveraging their unique ability to form reversible bonds with diols and other Lewis bases. This property underpins their role in the Suzuki coupling reaction, where they react with aryl halides in the presence of a palladium catalyst to form biphenyl structures. The presence of functional groups like the propionyl group in (4-Propionylphenyl)boronic acid can influence its reactivity and the types of products formed in these reactions (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of boronic acids, including (4-Propionylphenyl)boronic acid, can vary widely depending on their molecular structure. Factors such as solubility in water or organic solvents, melting points, and boiling points are influenced by the nature of the substituents attached to the boron atom. Boronic acids tend to form dimers in solution through the reversible formation of boroxine rings, which can affect their physical properties (Hall, 2006).
Chemical Properties Analysis
The chemical properties of (4-Propionylphenyl)boronic acid are characterized by its ability to form reversible covalent bonds with diols, amino acids, and other Lewis bases. This reversible bonding is central to its role in dynamic covalent chemistry, enabling the formation of complex structures and its use in sensor technologies and materials science. The reactivity of boronic acids with diols is exploited in various applications, from sensing glucose levels to constructing complex molecular architectures (Bull et al., 2013).
科学的研究の応用
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
-
Sensing Applications
- Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property allows boronic acids to be developed as sensors to recognize carbohydrates or other substances .
- The outcomes of these applications are the successful detection and measurement of target substances, such as carbohydrates, in various environments .
-
Biological Labelling and Protein Manipulation
-
Separation Technologies
-
Development of Therapeutics
Safety And Hazards
将来の方向性
Boronic acids, including “(4-Propionylphenyl)boronic acid”, are increasingly being used in diverse areas of research. Their interaction with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
特性
IUPAC Name |
(4-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXBGJJJOLDLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400714 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-propanoylphenyl)boronic Acid | |
CAS RN |
186498-36-2 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Propionyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



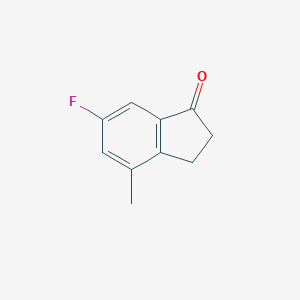
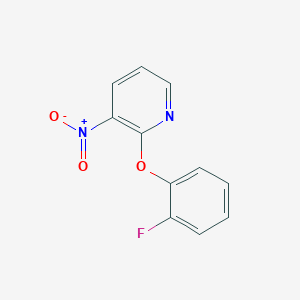
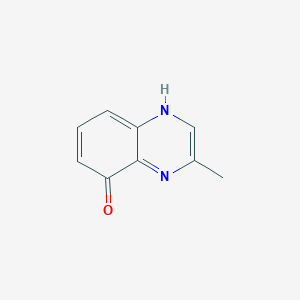
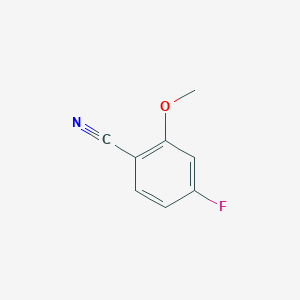
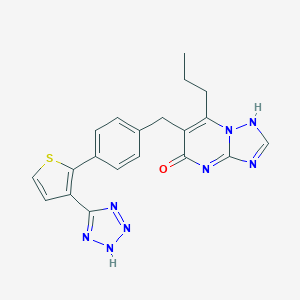
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
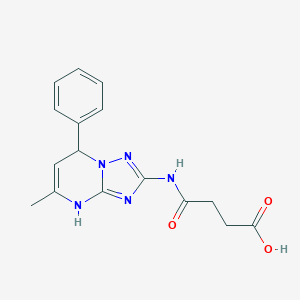
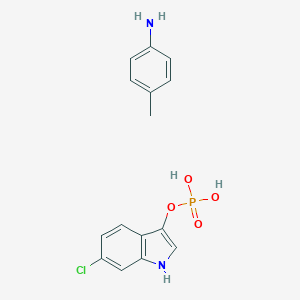
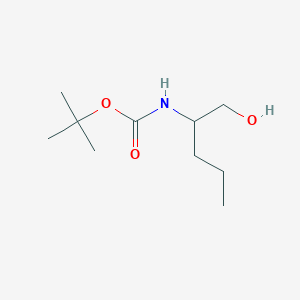
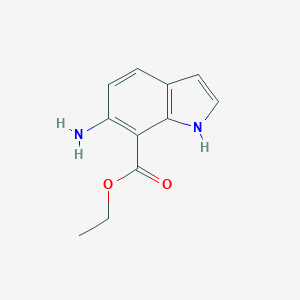
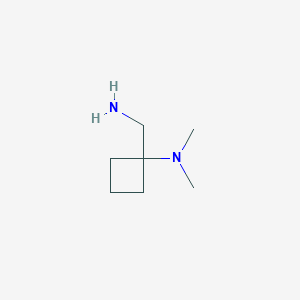
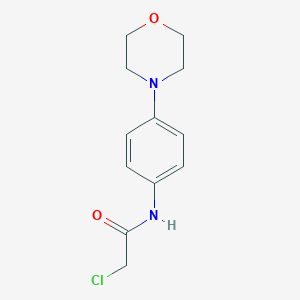
![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
